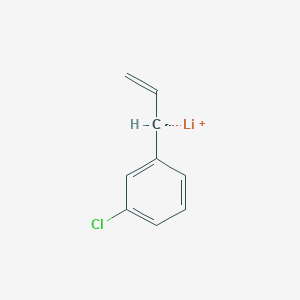
lithium;1-chloro-3-prop-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-chloro-3-prop-2-enylbenzene is an organometallic compound that combines lithium with a benzene ring substituted with a chlorine atom and a prop-2-enyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-prop-2-enylbenzene typically involves the reaction of 1-chloro-3-prop-2-enylbenzene with a lithium reagent. One common method is the use of lithium metal in anhydrous conditions to facilitate the formation of the organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-chloro-3-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different organolithium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Lithium;1-chloro-3-prop-2-enylbenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and properties.
Wirkmechanismus
The mechanism of action of lithium;1-chloro-3-prop-2-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules and forming new bonds. This reactivity is facilitated by the presence of the benzene ring and the prop-2-enyl group, which can stabilize the intermediate species formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1-chloro-2-prop-2-enylbenzene
- Lithium;1-chloro-4-prop-2-enylbenzene
- Lithium;1-bromo-3-prop-2-enylbenzene
Uniqueness
Lithium;1-chloro-3-prop-2-enylbenzene is unique due to the specific positioning of the chlorine and prop-2-enyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield different products under similar reaction conditions.
Eigenschaften
CAS-Nummer |
106175-53-5 |
|---|---|
Molekularformel |
C9H8ClLi |
Molekulargewicht |
158.6 g/mol |
IUPAC-Name |
lithium;1-chloro-3-prop-2-enylbenzene |
InChI |
InChI=1S/C9H8Cl.Li/c1-2-4-8-5-3-6-9(10)7-8;/h2-7H,1H2;/q-1;+1 |
InChI-Schlüssel |
XNHWTDWEZNQMJF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=C[CH-]C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


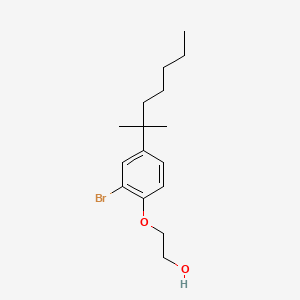
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
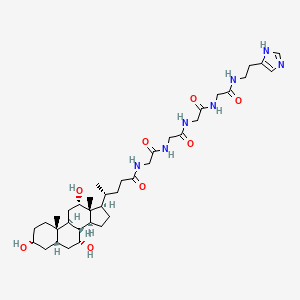
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
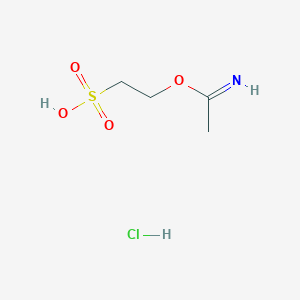
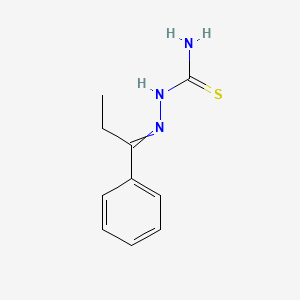
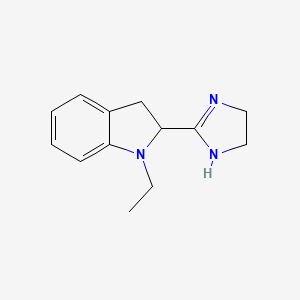


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

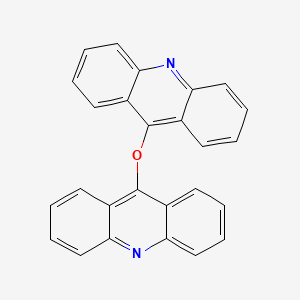
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
